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Compound of Interest

Compound Name: 4,5-Dimethylisatin

Cat. No.: B1605237

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its isomers are fundamental scaffolds in medicinal chemistry,
exhibiting a wide range of biological activities. A thorough understanding of their structural and
electronic properties is crucial for the rational design of novel therapeutic agents. This guide
provides a comparative analysis of the spectroscopic data for isatin and its representative
iIsomers, including 5-methylisatin, 5-chloroisatin, and N-methylisatin. The data presented
herein, derived from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-
Vis) spectroscopy, and mass spectrometry (MS), offers key insights into the influence of
substituent effects on the spectroscopic properties of the isatin core.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for isatin and its
selected isomers, facilitating a direct comparison of their characteristic spectral features.

Table 1: *H NMR Chemical Shifts (8, ppm) in DMSO-de
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N-

Proton Isatin[1] 5-Methylisatin 5-Chloroisatin L.
Methylisatin[2]

~10.71-11.29 (s)

N-H 11.02 (s) - ~11.0 (s) -
7.49 (d, J=7.8
H-4 ~7.30 (d) ~7.60 (d) 7.60-7.54 (m)
Hz)
6.90 (d, J=7.8
H-5 - - 7.12-7.08 (m)
Hz)
H-6 7.56 (1) ~7.40 (d) ~7.55 (dd) 7.60-7.54 (m)
H-7 7.12 (V) ~6.80 (s) ~6.90 (d) 6.88 (d)
N-CHs - - - 3.22 (s)
5-CHs - ~2.32 (s)[3] - -

Table 2: 13C NMR Chemical Shifts (6, ppm) in CDCls

Carbon Isatin > L > L N .
Methylisatin[3] Chloroisatin[4] Methylisatin[2]

C-2 (C=0) ~184.0 ~142.0 182.3 154.4

C-3 (C=0) ~159.0 ~140.0 157.7 163.2

C-3a ~118.0 ~118.0 118.2 115.6

C-4 ~124.0 ~125.0 125.2 123.2

C-5 ~138.0 ~133.0 129.7 125.3

C-6 ~125.0 ~139.0 137.8 133.9

C-7 ~112.0 ~112.0 111.2 110.0

C-7a ~150.0 ~148.0 149.7 150.3

N-CHs - - - 26.3

5-CHs - ~21.0 - -
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Table 3: IR Absorption Frequencies (cm~?) in KBr

Functional ] o o o
Isatin[1][5] 5-Methylisatin 5-Chloroisatin N-Methylisatin
Group
N-H Stretch 3188 (broad) ~3200 (broad) ~3200 (broad) -
C=0 Stretch
_ 1740 ~1730 ~1735 ~1734[2]
(Amide)
C=0 Stretch
1620 ~1615 ~1610 ~1653[2]
(Ketone)

Table 4: UV-Vis Absorption Maxima (Amax, Nm) in Methanol

Transition Isatin[6][7] 5-Methylisatin 5-Chloroisatin N-Methylisatin
m—T 295-297 ~298 ~300 ~305
n-m 416-420 ~410 ~425 ~430
Table 5: Mass Spectrometry Data (m/z)
N-

lon/Fragment Isatin[8][9] 5-Methylisatin 5-Chloroisatin L
Methylisatin[9]

[M+H]* 148 162 182/184 162

[M-H]- 146 160 180/182 160

[M-CO+H]* 120 134 154/156 134

[M-Alkyl]* - - - 148

Experimental Protocols

A generalized methodology for the acquisition of the comparative spectroscopic data is outlined

below. Specific parameters may vary based on the instrumentation and experimental

conditions.
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. NMR Spectroscopy

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as
DMSO-ds or CDClIs, at a concentration of 5-10 mg/mL.

Instrumentation: *H and 13C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher.

Data Acquisition: Standard pulse sequences are used for both *H and 3C NMR. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.[10]

. IR Spectroscopy
Sample Preparation: Solid samples are prepared as KBr pellets or as a mull in Nujol.

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: Spectra are typically acquired over the range of 4000-400 cm~* with a
resolution of 4 cm~1.

. UV-Vis Spectroscopy

Sample Preparation: Solutions of the compounds are prepared in a UV-transparent solvent,
such as methanol or ethanol, at a concentration of approximately 10=> M.[7]

Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition: The absorption spectra are recorded over a wavelength range of 200-800
nm. The solvent is used as a blank for baseline correction.[7]

. Mass Spectrometry

Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or
acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid
chromatography.
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e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source
is commonly used.

o Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. For
fragmentation studies, tandem mass spectrometry (MS/MS) is performed.[8][9]

Mandatory Visualization

Caption: Workflow for comparative spectroscopic analysis of isatin isomers.

Caption: Structures of Isatin and its representative isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1605237#comparative-analysis-of-spectroscopic-
data-for-isatin-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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